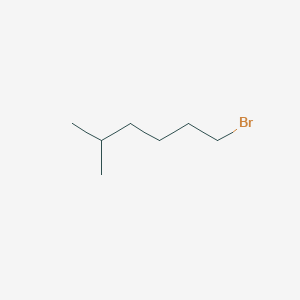

1-Bromo-5-methylhexane

描述

Nomenclature and Structural Representations

The precise identification and representation of a chemical compound are foundational to scientific communication. This section details the standardized naming conventions, common synonyms, and fundamental molecular and structural characteristics of 1-bromo-5-methylhexane.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each name corresponds to a unique structure. testbook.com For this compound, the IUPAC name is derived by identifying the longest carbon chain, which is a hexane (B92381) chain. A bromine atom is attached to the first carbon, and a methyl group is attached to the fifth carbon. nist.govsigmaaldrich.comalfa-chemistry.com This systematic naming precisely describes the molecule's connectivity.

In addition to its formal IUPAC name, this compound is also known by several common synonyms in chemical literature and commercial catalogs. These include 5-Methylhexyl Bromide and Isoheptyl Bromide. tcichemicals.comchemspider.comscbt.com

The molecular formula for this compound is C7H15Br. nist.govtcichemicals.comchemspider.comscbt.com This indicates that each molecule is composed of seven carbon atoms, fifteen hydrogen atoms, and one bromine atom. The molecular weight of the compound is approximately 179.10 g/mol . sigmaaldrich.comtcichemicals.comscbt.comchemeo.com

| Property | Value |

| Molecular Formula | C7H15Br |

| Molecular Weight | ~179.10 g/mol |

| CAS Number | 35354-37-1 |

| InChI Key | XAOFMTDKQYEOES-UHFFFAOYSA-N |

Note: The data in this table is compiled from multiple sources. nist.govsigmaaldrich.comtcichemicals.comchemspider.comscbt.comchemeo.com

Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. This compound has several structural isomers, which can be formed by changing the position of the bromine atom or the methyl group on the hexane chain. For instance, 2-bromo-5-methylhexane (B2365950) is a positional isomer where the bromine atom is on the second carbon of the chain. biosynth.comuni.lucymitquimica.comachemblock.comnih.gov Other examples of constitutional isomers include 1-bromo-3-methylhexane (B13168464) and 2-bromo-3-methylhexane, each with distinct physical and chemical properties.

Furthermore, related halogenated hexanes can be formed by substituting the bromine atom with a different halogen. For example, 1-chloro-5-methylhexane (B1294878) has a chlorine atom instead of a bromine atom at the first position. scbt.comepa.govnist.govnih.gov This substitution affects the molecule's reactivity and physical properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C7H15Br | ~179.10 |

| 2-Bromo-5-methylhexane | C7H15Br | ~179.10 |

| 1-Chloro-5-methylhexane | C7H15Cl | ~134.65 |

Note: The data in this table is compiled from multiple sources. tcichemicals.comscbt.combiosynth.comnih.govscbt.comepa.gov

Academic Significance and Research Context

The utility of a chemical compound in academic research is often determined by its reactivity and its ability to serve as a precursor for other molecules. This compound is a prime example of a compound that holds significance in the realm of organic synthesis.

This compound is recognized for its application as an intermediate in organic synthesis. scbt.comguidechem.com Its structure, featuring a primary alkyl bromide, makes it a suitable substrate for various nucleophilic substitution reactions. This allows for the introduction of the 5-methylhexyl group into a wide range of molecules, making it a valuable building block for constructing more complex chemical architectures. guidechem.com Researchers utilize this compound to synthesize new organic materials and molecules with potential applications in various fields of chemical science.

Contribution to Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of a variety of complex molecules within the pharmaceutical and agrochemical sectors. guidechem.com Its utility stems from its ability to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, which is a fundamental process in creating the core structures of active ingredients.

In agrochemical development, the lipophilicity, or the ability to dissolve in fats and oils, imparted by its alkyl chain can be advantageous for the formulation of certain pesticides. The compound is also utilized in the synthesis of pheromones and other attractants, which are employed in pest management strategies. biosynth.com

The role of this compound as a synthetic building block is highlighted in its application for creating more elaborate chemical structures necessary for biologically active compounds. smolecule.com

Table 1: Applications in Chemical Synthesis

| Sector | Application of this compound | Significance |

| Pharmaceutical | Intermediate for complex molecule synthesis. | Essential for building the carbon skeleton of potential drug candidates. |

| Agrochemical | Intermediate for pesticide and pheromone synthesis. biosynth.com | Contributes to the development of crop protection and pest control agents. |

Relevance in Advanced Organic Chemistry Methodologies

The chemical reactivity of this compound makes it a subject of interest and a useful tool in the study and application of advanced organic chemistry methodologies. The presence of a bromine atom, a good leaving group, on a primary carbon allows the compound to readily undergo nucleophilic substitution reactions, particularly through an SN2 mechanism. This reactivity is fundamental to its role as a synthetic intermediate.

Researchers have employed this compound in studies of reaction mechanisms. For instance, it has been used to investigate the effects of chemical ionization on the formation of stereoisomers—molecules with the same chemical formula but different spatial arrangements of atoms. biosynth.com Furthermore, its structural isomers are used to explore fundamental principles of structural chemistry and the impact of branching on physical properties and reactivity. In the field of asymmetric synthesis, which is crucial for producing specific stereoisomers of chiral drugs, derivatives and isomers of 1-bromo-methylhexane serve as electrophiles in catalyzed cross-coupling reactions to form new carbon-carbon bonds with high stereoselectivity.

Table 2: Research Findings on this compound and Related Isomers

| Methodology / Research Area | Finding | Source |

| Nucleophilic Substitution | The primary bromide facilitates SN2 reactions, though steric hindrance from the methyl group can slightly reduce reaction rates compared to linear bromoalkanes. | |

| Stereochemistry Studies | Used to study the effects of chemical ionization on the production of stereoisomers. biosynth.com | biosynth.com |

| Asymmetric Synthesis | Chiral isomers like (4S)-1-Bromo-4-methylhexane are used as electrophiles in nickel-catalyzed cross-coupling reactions to form C-C bonds with high enantiomeric excess (93% ee). |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-5-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOFMTDKQYEOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334439 | |

| Record name | 1-Bromo-5-methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35354-37-1 | |

| Record name | 1-Bromo-5-methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-5-methyl-hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of 1 Bromo 5 Methylhexane

Alternative Synthetic Pathways

Beyond classical methods, the synthesis of 1-bromo-5-methylhexane can be approached through more nuanced strategies that offer flexibility in starting materials and reaction conditions. These alternative pathways are centered on the formation of the carbon skeleton followed by the introduction of the bromine atom.

Alkylation Reactions involving Halogenated Intermediates

One versatile approach to constructing the carbon backbone of this compound is through the coupling of smaller halogenated precursors. A conceptually straightforward method involves the reaction of a suitable Grignard reagent with a dihaloalkane. For instance, the reaction between isobutylmagnesium bromide and 1,2-dibromoethane represents a plausible, though not commonly cited, route.

In this hypothetical pathway, isobutylmagnesium bromide is first prepared by reacting isobutyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukorganicmystery.com The Grignard reagent is then reacted with an excess of 1,2-dibromoethane. The nucleophilic carbon of the isobutyl Grignard reagent would attack one of the electrophilic carbons of 1,2-dibromoethane, displacing one of the bromide ions in a nucleophilic substitution reaction. The use of an excess of the dihaloalkane is crucial to minimize the formation of the symmetrical dialkylated product (2,7-dimethyloctane).

Reaction Scheme:

Formation of Grignard Reagent: (CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr

Alkylation Reaction: (CH₃)₂CHCH₂MgBr + BrCH₂CH₂Br (excess) → (CH₃)₂CHCH₂CH₂CH₂Br + MgBr₂

This method's viability would depend on carefully controlling the reaction conditions to favor the desired mono-alkylation product.

| Reactant/Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| Isobutyl bromide | 137.02 | Starting material | |

| Magnesium | 24.31 | Reagent | Must be activated and used under anhydrous conditions. wvu.edu |

| 1,2-Dibromoethane | 187.86 | Alkylating agent | Used in excess to prevent dialkylation. |

| Diethyl ether | 74.12 | Solvent | Must be anhydrous. chemguide.co.uk |

Grignard Reagent Approaches followed by Halogenation

A more conventional and widely applicable strategy for the synthesis of this compound involves the halogenation of a suitable precursor, which can be prepared using a Grignard reagent. A common precursor for this compound is 5-methyl-1-hexanol. While the direct conversion of this alcohol to the target compound is a standard halogenation, a multi-step approach involving a Grignard reagent is conceptually possible.

A plausible, though indirect, Grignard-based route would start from a smaller alkyl halide, such as isobutyl bromide. This would be converted to isobutylmagnesium bromide. The Grignard reagent could then react with an epoxide, such as ethylene oxide, to extend the carbon chain by two carbons, yielding 5-methyl-1-hexanol after acidic workup.

Reaction Scheme:

Formation of Grignard Reagent: (CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr

Reaction with Ethylene Oxide: (CH₃)₂CHCH₂MgBr + C₂H₄O → (CH₃)₂CHCH₂CH₂CH₂OMgBr

Acidic Workup: (CH₃)₂CHCH₂CH₂CH₂OMgBr + H₃O⁺ → (CH₃)₂CHCH₂CH₂CH₂OH + Mg(OH)Br

The resulting 5-methyl-1-hexanol can then be halogenated to give this compound. A common and effective method for this conversion is the use of phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism and is known to be efficient for primary alcohols.

Halogenation Step:

3 (CH₃)₂CHCH₂CH₂CH₂OH + PBr₃ → 3 (CH₃)₂CHCH₂CH₂CH₂Br + H₃PO₃

Alternatively, the alcohol can be treated with a mixture of sodium bromide and sulfuric acid. sciencemadness.org

| Reactant/Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| 5-Methyl-1-hexanol | 116.20 | Precursor | |

| Phosphorus tribromide | 270.69 | Halogenating agent | Effective for primary and secondary alcohols. |

| Sodium bromide | 102.89 | Halogenating agent | Used in conjunction with a strong acid like H₂SO₄. sciencemadness.org |

| Sulfuric acid | 98.08 | Catalyst/Dehydrating agent |

Reactivity and Reaction Mechanisms of 1 Bromo 5 Methylhexane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for 1-bromo-5-methylhexane where a nucleophile, an electron-rich species, replaces the bromide ion (Br⁻), which acts as a leaving group.

SN1 and SN2 Pathways

The substitution of the bromine atom in this compound can theoretically proceed via two different mechanisms: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular).

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. weebly.com This reaction proceeds through a backside attack, causing an inversion of stereochemistry if the carbon were chiral. weebly.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. weebly.com For primary alkyl halides like this compound, the SN2 pathway is strongly favored due to the low steric hindrance around the carbon-bromine bond, which allows for easy access by the nucleophile. libretexts.orgmasterorganicchemistry.com

The SN1 mechanism , in contrast, is a two-step process. weebly.com The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate, which is then rapidly attacked by the nucleophile in the second step. weebly.comlibretexts.org This pathway is generally favored for tertiary alkyl halides because they can form stable carbocations. libretexts.org For this compound, the SN1 pathway is highly unfavorable because it would require the formation of a very unstable primary carbocation. libretexts.org Therefore, its nucleophilic substitution reactions occur almost exclusively through the SN2 mechanism.

Replacement of Bromine by Various Nucleophiles (e.g., Hydroxide (B78521), Cyanide, Amines, Alkoxides)

A variety of nucleophiles can be used to displace the bromide from this compound, leading to a diverse range of new compounds. The reaction generally involves heating the alkyl halide with the chosen nucleophile. The efficiency of the substitution is influenced by the nucleophile's strength and the reaction conditions.

Strong nucleophiles are required for the SN2 reaction to proceed efficiently. libretexts.org Examples of such nucleophiles include:

Hydroxide (OH⁻): A strong nucleophile that yields alcohols. chemguide.co.uk

Cyanide (CN⁻): An excellent nucleophile that forms nitriles.

Amines (e.g., NH₃, RNH₂): Neutral but effective nucleophiles that produce primary, secondary, or tertiary amines.

Alkoxides (RO⁻): Strong nucleophiles and bases, used to synthesize ethers. masterorganicchemistry.com

The general scheme for these SN2 reactions is as follows:

Formation of Alcohols, Ethers, and Amines

Through SN2 reactions with the appropriate nucleophiles, this compound serves as a valuable starting material for the synthesis of several important classes of organic compounds.

Alcohols: The reaction of this compound with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), under heating, produces 5-methylhexan-1-ol. chemguide.co.uk This is a classic example of a nucleophilic substitution where the hydroxide ion displaces the bromide. chemguide.co.uk

Ethers: The synthesis of ethers from this compound is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This method involves the reaction of an alkoxide, such as sodium ethoxide (NaOCH₂CH₃), with the primary alkyl halide. masterorganicchemistry.com The alkoxide, a potent nucleophile, displaces the bromide via an SN2 mechanism to form an ether, for instance, 1-ethoxy-5-methylhexane. masterorganicchemistry.com

Amines: Primary amines can be synthesized by reacting this compound with an excess of ammonia (B1221849) (NH₃). The initial substitution forms an alkylammonium salt, which is then deprotonated to yield the primary amine, 5-methylhexan-1-amine. Further reaction can occur to form secondary and tertiary amines, making the use of excess ammonia crucial to favor the primary amine product.

The following table summarizes these key transformations.

| Nucleophile | Reagent Example | Product Compound Name | Product Class |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 5-Methylhexan-1-ol | Alcohol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 6-Methylheptanenitrile | Nitrile |

| Ethoxide (CH₃CH₂O⁻) | Sodium Ethoxide (NaOCH₂CH₃) | 1-Ethoxy-5-methylhexane | Ether |

| Ammonia (NH₃) | Ammonia | 5-Methylhexan-1-amine | Primary Amine |

Table 1: Examples of Nucleophilic Substitution Products from this compound via SN2 Reactions.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where the elements of hydrogen and bromine are removed from adjacent carbon atoms to form an alkene. These reactions are known as dehydrohalogenation.

E1 and E2 Mechanisms

Similar to substitution, elimination reactions can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

The E2 mechanism is a single-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously, forming a double bond. msu.eduuci.edu The rate of the E2 reaction depends on the concentration of both the alkyl halide and the base. uci.edu This pathway is favored by strong bases. uci.edu For primary alkyl halides like this compound, E2 reactions are in direct competition with SN2 reactions. msu.edu The use of a strong, sterically hindered (bulky) base, such as potassium tert-butoxide (KOC(CH₃)₃), can favor the E2 pathway over the SN2 pathway. masterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the same carbocation formation step as the SN1 reaction. uci.edu In the second step, a weak base removes a proton from an adjacent carbon to form the alkene. weebly.com Because the E1 pathway relies on the formation of a carbocation, it is disfavored for primary alkyl halides and is not a significant pathway for this compound under typical conditions. libretexts.org

Formation of Alkenes (e.g., 5-Methylhexene) through Dehydrohalogenation

When this compound is treated with a strong base, particularly at higher temperatures, it undergoes dehydrohalogenation to yield an alkene. msu.edu The base removes a proton from the carbon at position 2 (the β-carbon), leading to the formation of 5-methylhex-1-ene .

The reaction with a strong, non-bulky base like sodium hydroxide (NaOH) or sodium ethoxide (NaOCH₂CH₃) in ethanol (B145695) will produce a mixture of the SN2 substitution product (5-methylhexan-1-ol or 1-ethoxy-5-methylhexane, respectively) and the E2 elimination product (5-methylhex-1-ene). msu.edu To maximize the yield of the alkene, a strong, bulky base is preferred, as its size inhibits it from acting as a nucleophile for a backside attack (SN2), making it more likely to act as a base and abstract a proton (E2). masterorganicchemistry.com

The following table outlines the competition between substitution and elimination.

| Reagent / Conditions | Dominant Mechanism(s) | Major Product(s) |

| Strong, unhindered nucleophile/base (e.g., NaOH, NaOCH₂CH₃) | SN2 (major), E2 (minor) | Substitution product (alcohol/ether) |

| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | Elimination product (alkene) |

| Weak nucleophile/weak base (e.g., H₂O, CH₃OH) | Very slow reaction, primarily SN2 | Substitution product (alcohol/ether) |

Table 2: Competition between Substitution (SN2) and Elimination (E2) for this compound.

Regioselectivity (e.g., Zaitsev's Rule) and Stereoselectivity in Alkene Formation

Elimination reactions of this compound, a primary alkyl halide, can lead to the formation of different alkene isomers. The regioselectivity of these reactions, meaning the preference for the formation of one constitutional isomer over another, is often governed by Zaitsev's rule. libretexts.orgwordpress.com Zaitsev's rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. libretexts.orgopenstax.org For this compound, removal of a hydrogen atom from the carbon adjacent to the carbon-bromine bond (the β-carbon) can result in two possible alkenes. Abstraction of a proton from the C2 position would yield 5-methyl-1-hexene, while abstraction from the C6 position is not possible as there is no C6. Therefore, in the case of this compound, the primary elimination product is 5-methyl-1-hexene. However, if rearrangements were to occur, Zaitsev's rule would favor the formation of a more substituted alkene.

The stereoselectivity of elimination reactions refers to the preference for the formation of one stereoisomer over another (e.g., E vs. Z isomers). For E2 reactions, which are common for primary alkyl halides in the presence of a strong, non-bulky base, the reaction is stereospecific. numberanalytics.comlibretexts.org This means that the stereochemistry of the starting material dictates the stereochemistry of the product. The E2 mechanism requires an anti-periplanar arrangement of the departing hydrogen and the leaving group (bromine). libretexts.org This specific geometric requirement can lead to the preferential formation of one stereoisomer. In many cases, the more stable trans (E) alkene is formed in greater amounts than the cis (Z) alkene. wordpress.com

Influence of Base Strength and Steric Hindrance on Elimination vs. Substitution

The competition between elimination and nucleophilic substitution is a key aspect of the reactivity of this compound. crunchchemistry.co.uk The outcome of the reaction is significantly influenced by the strength and steric bulk of the base used. chemguide.co.ukmasterorganicchemistry.com

Base Strength: Strong bases favor elimination reactions. chemguide.co.ukuci.edu Hydroxide ions (OH⁻) and alkoxides (RO⁻) are strong bases that can readily abstract a proton, promoting the E2 pathway. libretexts.org In contrast, weaker bases are more likely to act as nucleophiles, leading to substitution products. uci.edu

Steric Hindrance: The steric bulk of the base plays a crucial role in determining the regioselectivity of the elimination reaction. masterorganicchemistry.com

Small, non-hindered bases (e.g., ethoxide, hydroxide) tend to follow Zaitsev's rule, leading to the more substituted alkene as the major product. libretexts.org

Bulky, sterically hindered bases (e.g., potassium tert-butoxide, t-BuO⁻) favor the formation of the less substituted alkene, a phenomenon known as the Hofmann rule. numberanalytics.com This is because the bulky base has more difficulty accessing the more sterically hindered internal proton required for Zaitsev product formation and will preferentially abstract the more accessible terminal proton. masterorganicchemistry.com

The solvent also plays a role; for instance, ethanol encourages elimination, while water encourages substitution. chemguide.co.uk Higher temperatures and higher concentrations of the base also tend to favor elimination over substitution. chemguide.co.uk

| Factor | Favors Elimination (E2) | Favors Substitution (SN2) |

| Base | Strong, sterically hindered (for Hofmann product) or strong, non-hindered (for Zaitsev product) | Weaker base, good nucleophile |

| Solvent | Ethanol | Water, polar aprotic solvents |

| Temperature | Higher | Lower |

| Concentration | Higher concentration of base | Lower concentration of base |

Organometallic Reactions

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent, 5-methylhexylmagnesium bromide. wikipedia.orgwisc.edu This reaction involves the insertion of magnesium into the carbon-bromine bond. alfredstate.edu The process is often initiated by a small amount of iodine or by heating, and it is crucial to carry out the reaction under anhydrous conditions as Grignard reagents are highly reactive towards water. wikipedia.orgresearchgate.net

The formation of the Grignard reagent transforms the electrophilic carbon of the alkyl halide into a nucleophilic carbon in the organometallic compound. wisc.edu

The Grignard reagent derived from this compound, 5-methylhexylmagnesium bromide, is a versatile intermediate in organic synthesis, primarily used for the formation of new carbon-carbon bonds. wikipedia.orgwisc.edu Some of its key applications include:

Reaction with Carbonyl Compounds: It reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. wisc.edu For example, reaction with an aldehyde would yield a 6-methyl-substituted secondary alcohol.

Reaction with Esters: Reaction with esters results in the formation of tertiary alcohols, with the addition of two equivalents of the Grignard reagent. wisc.edu

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent by reacting it with carbon dioxide, followed by an acidic workup, produces a carboxylic acid, in this case, 6-methylheptanoic acid. wisc.edu

Cross-Coupling Reactions: Grignard reagents can participate in cross-coupling reactions with organic halides in the presence of a transition metal catalyst, such as copper, palladium, or nickel, to form larger alkanes. researchgate.netepo.org For example, coupling with another alkyl halide can extend the carbon chain.

Radical Reactions

While this compound is a product of radical halogenation of 1-methylhexane, it can also participate in further radical reactions. smolecule.com Under conditions that promote the formation of radicals, such as exposure to UV light or the presence of a radical initiator, the C-H bonds in this compound can undergo further halogenation. libretexts.org The position of this subsequent halogenation will depend on the stability of the resulting radical intermediate. Tertiary hydrogens are most reactive, followed by secondary, and then primary hydrogens. In this compound, the hydrogen at the C5 position is tertiary and therefore the most likely site for further radical substitution.

Formation of Diverse Products via Radical Intermediates

The generation of radical intermediates from this compound opens up a variety of reaction pathways, leading to a diverse array of products. These reactions are typically initiated by the homolytic cleavage of the carbon-bromine bond, which can be induced by heat, light, or a radical initiator. The resulting 5-methylhex-1-yl radical can then undergo several transformations, including intramolecular and intermolecular reactions.

Decomposition and Isomerization of the 5-Methylhex-1-yl Radical

Detailed research into the behavior of the 5-methylhex-1-yl radical, generated from the corresponding iodide, provides significant insight into the product distribution expected from radical reactions of this compound. Studies conducted at high temperatures (889–1064 K) have shown that the primary radical undergoes a series of reversible intramolecular hydrogen-transfer reactions. nih.govnist.gov This leads to the formation of various secondary and tertiary radical isomers.

These isomeric radicals can then decompose via β-C-C bond scission, resulting in the formation of smaller, more stable alkene and alkyl radical fragments. The primary alkene products observed from these decomposition pathways are ethene, isobutene, and propene, which collectively account for nearly 90% of the carbon balance in these high-temperature studies. nih.govnist.gov

The main product-forming radical is the 5-methylhex-5-yl radical, which is formed through an intramolecular abstraction of the single tertiary hydrogen atom within the radical. nih.govnist.gov This process is kinetically favored over the abstraction of secondary hydrogens. The subsequent decomposition of this and other isomeric radicals leads to the variety of observed alkene products.

A summary of the alkene products formed from the decomposition of the 5-methylhex-1-yl radical and their relative molar yields is presented in the table below.

| Alkene Product | Molar Yield (%) |

| Ethene | 45 |

| Isobutene | 30 |

| Propene | 14 |

| 3-Methylbut-1-ene | 5 |

| But-1-ene | 3 |

| E/Z-Hex-2-ene | 1.5 |

| 4-Methylpent-1-ene | 1 |

| Hex-1-ene | 0.5 |

Table 1: Distribution of alkene products from the decomposition of the 5-methylhex-1-yl radical at high temperatures. nih.govnist.gov

Intramolecular Cyclization

In addition to fragmentation, the 5-methylhexyl radical can undergo intramolecular cyclization to form cyclic products. While high temperatures favor fragmentation, under different conditions, such as those mediated by tin hydrides at lower temperatures, radical cyclization can become a significant pathway. The 5-methylhex-1-yl radical can, in principle, cyclize to form both five- and six-membered rings.

For instance, in related systems, the use of a tertiary C-H bond has been explored to influence the ring size of the cyclization product. In the case of 1-azido-5-methylhexane, which generates a related radical intermediate, a mixture of piperidine (B6355638) and pyrrolidine (B122466) products was observed, indicating competition between 6-exo and 5-exo cyclization pathways. google.com This suggests that the 5-methylhex-1-yl radical derived from this compound would likely also yield a mixture of methylcyclopentane (B18539) and cyclohexane (B81311) derivatives under conditions conducive to cyclization.

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Role as a Versatile Intermediate for Functional Group Introduction

The utility of 1-Bromo-5-methylhexane as an intermediate stems from the chemical reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups into the isoheptyl scaffold.

In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new chemical bond. This process is fundamental in organic synthesis for constructing molecular frameworks. For instance, it can be used to form carbon-carbon bonds, a key step in building the skeletons of more complex organic molecules. The primary nature of the alkyl halide generally favors SN2 reaction mechanisms, although reaction conditions can influence the pathway. Its versatility makes it a key reagent for chemists aiming to modify or build upon a seven-carbon chain. weebly.com

Synthesis of Complex Organic Compounds

This compound is a crucial starting material and intermediate for the synthesis of complex organic molecules. guidechem.com Its defined structure serves as a foundational piece that can be elaborated upon through various synthetic routes. weebly.com

One common application is in the preparation of Grignard reagents. By reacting this compound with magnesium metal, a highly nucleophilic organometallic compound is formed. This Grignard reagent can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to create new carbon-carbon bonds and build more elaborate structures. This multi-step process, known as retrosynthetic analysis, allows chemists to deconstruct a complex target molecule into simpler, commercially available precursors like this compound. weebly.com For example, it can be used in the construction of larger alkynes, demonstrating its role in extending carbon chains. weebly.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 35354-37-1 |

| Molecular Formula | C₇H₁₅Br |

| Molecular Weight | 179.098 g/mol nist.gov |

| IUPAC Name | This compound sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 168.0 ± 8.0 °C at 760 mmHg sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

Applications in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound functions as a building block for the synthesis of active pharmaceutical ingredients (APIs). guidechem.comevitachem.com Its ability to introduce a specific alkyl fragment is valuable in constructing the complex molecular architectures often found in modern drugs. The branched isoheptyl group can be incorporated into a larger molecule to modify its properties, such as lipophilicity, which in turn can influence how the drug is absorbed, distributed, metabolized, and excreted. While specific drug syntheses involving this exact compound are proprietary, its role as a versatile intermediate is well-established in the field.

Applications in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical sector. guidechem.com It is used in the synthesis of active ingredients for pesticides and other crop protection products. The lipophilicity conferred by the longer carbon chain of this compound can be particularly advantageous for enhancing the effectiveness of hydrophobic pesticide formulations. By serving as a starting point for more complex structures, it contributes to the development of new agrochemicals.

Table 2: Summary of this compound Applications

| Field | Application |

|---|---|

| Organic Synthesis | Intermediate for introducing functional groups guidechem.comsmolecule.com |

| Building block for complex molecules weebly.com | |

| Pharmaceuticals | Building block for drug candidates evitachem.com |

| Agrochemicals | Intermediate for pesticide synthesis guidechem.com |

| Material Science | Potential precursor for ionic liquid synthesis smolecule.combeilstein-journals.org |

Potential in Material Science Applications (e.g., Ionic Liquid Synthesis)

The field of material science presents potential applications for this compound, particularly in the synthesis of ionic liquids (ILs). smolecule.com Ionic liquids are salts with melting points below 100 °C, and they are explored for uses as 'green' solvents, catalysts, and electrolytes due to their low volatility and high thermal stability. beilstein-journals.orgjscimedcentral.com

The synthesis of many common ionic liquids, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations, involves a quaternization reaction. beilstein-journals.orgjscimedcentral.com In this step, a bromoalkane, such as this compound, reacts with a nitrogen-containing heterocyclic compound (like an N-substituted imidazole) to form a quaternary ammonium (B1175870) salt. beilstein-journals.org This process attaches the 5-methylhexyl group to the cation, and the resulting bromide salt can then be used directly or undergo an anion exchange to create an IL with desired properties. beilstein-journals.org While limited research specifically names this compound, the general synthetic routes for tunable aryl alkyl ionic liquids (TAAILs) frequently employ bromoalkanes of varying chain lengths to modify the physicochemical properties of the resulting IL. beilstein-journals.org The analogous compound, 1-Chloro-5-methylhexane (B1294878), has been investigated for its potential use in synthesizing ionic liquids. smolecule.com

Computational and Theoretical Studies of 1 Bromo 5 Methylhexane

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These calculations are crucial for predicting various chemical properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and reaction mechanisms of molecules. For 1-Bromo-5-methylhexane, DFT can be used to calculate key physicochemical properties. Theoretical studies on related haloalkanes often employ DFT methods, such as M06-2X, to explore potential energy surfaces for reactions like hydrogen abstraction. researchgate.net These calculations help in optimizing the structures of reactants, transition states, and products. researchgate.net

Table 1: Computed Physicochemical Properties of this compound This interactive table displays various physicochemical properties of this compound that can be predicted using computational methods like DFT and other quantitative structure-property relationship (QSPR) models.

| Property | Value | Method/Source |

| Molar Refractivity | 43.63 m³/mol | Calculation |

| Topological Polar Surface Area (TPSA) | 0.0 Ų | Ertl et al., 2000 |

| Consensus Log Po/w | 3.14 | Average of five prediction methods |

| Water Solubility (LogS) | -3.7 | Calculated |

| Number of Rotatable Bonds | 4 | --- |

| Data sourced from computational chemistry predictions. ambeed.com |

Regioselectivity refers to the preference of a chemical reaction to occur at one position over other possible positions. In metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, predicting the site of reaction is crucial for synthesis planning. researchgate.net For this compound, which is a primary mono-haloalkane, the question of regioselectivity is relatively straightforward. The single carbon-bromine (C-Br) bond is the overwhelmingly favored site for oxidative addition, the initial step in many cross-coupling catalytic cycles. researchgate.net

Computational models, often using message passing neural networks (MPNN) or DFT, can predict regioselectivity by analyzing factors like bond dissociation energies and frontier molecular orbitals (HOMO/LUMO). In the case of this compound, the C1 carbon is the electrophilic center, and the C-Br bond is the most labile for reactions with a low-valent metal catalyst (e.g., Palladium(0) or Nickel(0)), making it the exclusive site for cross-coupling. nih.govresearchgate.net

The study of potential energy surfaces (PES) is fundamental to understanding the mechanism of a chemical reaction. A PES maps the potential energy of a system as a function of the geometric coordinates of its atoms. By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy reaction pathways between them.

For this compound, a primary alkyl halide, nucleophilic substitution reactions are of key interest. Computational methods can delineate the potential energy surfaces for both the SN1 and SN2 reaction pathways. libretexts.org

SN2 Pathway : This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. ucsd.edu For a primary halide like this compound, the transition state is relatively low in energy due to minimal steric hindrance. schoolwires.net

SN1 Pathway : This pathway involves the formation of a high-energy primary carbocation intermediate. libretexts.orgschoolwires.net

Calculations consistently show that for primary haloalkanes, the activation energy for the SN2 pathway is significantly lower than that for the SN1 pathway. libretexts.org Therefore, exploration of the potential energy surface confirms that this compound will preferentially react via an SN2 mechanism.

Molecular Modeling and Simulation

Molecular modeling encompasses a broader set of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for studying conformational flexibility and the non-covalent interactions that govern molecular shape.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The hexane (B92381) backbone of this compound possesses significant conformational flexibility. The molecule has several rotatable single bonds, leading to a complex conformational landscape.

Computational methods, such as molecular mechanics or ab initio calculations, can be used to identify the most stable conformations (i.e., those at energy minima). Generally, staggered conformations are favored over eclipsed ones to minimize torsional strain. Furthermore, anti-periplanar arrangements of bulky substituents are typically lower in energy than gauche arrangements due to reduced steric repulsion. For this compound, the lowest energy conformer would likely feature an extended carbon chain to minimize steric interactions.

Table 2: Rotatable Bonds in this compound This table identifies the key single bonds in the molecule around which rotation leads to different conformations.

| Bond | Description |

| C1—C2 | Rotation affects the orientation of the bromo group relative to the alkyl chain. |

| C2—C3 | Rotation alters the main chain conformation. |

| C3—C4 | Rotation alters the main chain conformation. |

| C4—C5 | Rotation affects the orientation of the isopropyl group relative to the chain. |

Steric and electronic effects are fundamental concepts in organic chemistry that dictate molecular reactivity. scribd.com

Electronic Effects : The primary electronic effect in this compound is the inductive effect of the bromine atom. Bromine is more electronegative than carbon, causing a partial positive charge (δ+) on the C1 carbon and a partial negative charge (δ-) on the bromine atom. This polarization makes the C1 carbon electrophilic and susceptible to attack by nucleophiles. schoolwires.net

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide a window into the molecular world, allowing for the non-destructive analysis of chemical structures. Each method probes different aspects of a molecule's properties, and together they provide a comprehensive picture of atomic connectivity and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The structure of this compound features six distinct proton environments. The signals would be expected to appear in the 0.8 to 3.5 ppm range. The protons on the carbon bearing the bromine atom (C1) would be the most deshielded due to the electronegativity of the bromine, appearing furthest downfield. The methyl protons at the C6 and C5 positions would be the most shielded, appearing furthest upfield. The splitting patterns, governed by the n+1 rule, would provide connectivity information. For instance, the triplet for the C1 protons would indicate two neighboring protons on C2.

For comparative purposes, the ¹H NMR spectrum of the isomeric compound, (4S)-1-bromo-4-methylhexane, shows a triplet at 3.40 ppm for the two protons on the carbon attached to the bromine (CH₂Br), a multiplet at 1.85 ppm for the single proton at the chiral center (CH), and a doublet at 1.45 ppm for the three methyl protons (CH₃) .

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals would be expected, one for each carbon atom.

Similar to ¹H NMR, experimental ¹³C NMR data for this compound is scarce in the public domain. However, based on general principles and data from similar compounds, the chemical shifts can be predicted. The carbon atom bonded to the bromine (C1) would have a chemical shift in the range of 30-40 ppm. The other aliphatic carbons would appear in the upfield region of the spectrum.

For comparison, the reported ¹³C NMR data for the isomer (4S)-1-bromo-4-methylhexane shows a signal at 34.2 ppm for the carbon attached to bromine (CBr), 40.1 ppm for the methine carbon (CH), and 28.7 ppm for the methyl carbon (CH₃) .

| Predicted ¹³C NMR Data for this compound |

| Carbon Atom |

| C1 (-CH₂Br) |

| C2 (-CH₂-) |

| C3 (-CH₂-) |

| C4 (-CH₂-) |

| C5 (-CH-) |

| C6 (-CH₃) |

| C7 (-CH₃) |

Note: The above data is predicted based on empirical rules and comparison with similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) (e.g., GC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. The mass spectrum of a compound provides its molecular weight and information about its fragmentation pattern, which can be used to deduce its structure.

The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook. nist.gov The molecular ion peak (M⁺) is expected at m/z 178 and 180, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This characteristic isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under EI conditions would involve the cleavage of C-C and C-Br bonds. Common fragmentation pathways for haloalkanes include the loss of the halogen atom and the loss of alkyl radicals. The base peak in the spectrum is observed at m/z 43, which corresponds to the isopropyl cation [(CH₃)₂CH]⁺, formed by cleavage at the C4-C5 bond. Another significant fragment is observed at m/z 57, corresponding to the tert-butyl cation. The loss of the bromine radical from the molecular ion results in a peak at m/z 99, corresponding to the C₇H₁₅⁺ cation.

| Key Fragments in the Mass Spectrum of this compound |

| m/z |

| 178/180 |

| 99 |

| 57 |

| 43 |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Infrared (IR) Spectroscopy (e.g., Vapor Phase IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

The vapor phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database. nist.gov The spectrum is characterized by absorption bands corresponding to the various vibrational modes of the molecule.

The most prominent features in the IR spectrum of this compound include:

C-H stretching vibrations: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the stretching of C-H bonds in the alkyl chain.

C-H bending vibrations: Absorptions in the 1350-1470 cm⁻¹ region correspond to the bending vibrations of the CH₂, and CH₃ groups. The presence of a doublet around 1385 cm⁻¹ and 1370 cm⁻¹ is indicative of the isopropyl group ((CH₃)₂CH-).

C-Br stretching vibration: A moderate to strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, is expected for the C-Br stretching vibration.

| Characteristic IR Absorption Bands for this compound |

| Wavenumber (cm⁻¹) |

| 2850-3000 |

| 1470 |

| 1385, 1370 |

| 500-700 |

Data sourced from the NIST/EPA Gas-Phase Infrared Database. nist.gov

Environmental Considerations and Safety in Research Contexts

Handling and Storage Protocols in Laboratory Settings

Proper handling and storage of 1-Bromo-5-methylhexane are critical to preventing accidents and exposure in a laboratory environment. This involves a multi-faceted approach encompassing awareness of its flammability, use of protective equipment, adherence to specific storage conditions, and prevention of ignition sources.

This compound is a combustible and flammable liquid with a flash point reported between 48.4°C and 57°C. sdrma.orgprinceton.edu Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. nih.gov Therefore, it is imperative to keep the compound away from open flames, sparks, hot surfaces, and other sources of ignition. worksafe.qld.gov.au Handling procedures should be designed to avoid the accumulation of vapors. princeton.edu

Key Flammability Data:

| Property | Value |

|---|---|

| Flash Point | 48.4°C - 57°C |

| Hazard Class | 3 (Flammable Liquid) |

| Packing Group | III |

This data is compiled from multiple sources. sdrma.orgprinceton.edunih.gov

To minimize the risk of exposure and injury, appropriate protective measures must be employed when handling this compound. The compound is irritating to the eyes, respiratory system, and skin. princeton.edu

Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to control vapor accumulation. princeton.edu

Personal Protective Equipment (PPE) :

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes. amazonaws.com

Hand Protection : Chemical-resistant gloves must be worn to prevent skin contact. nist.gov

Body Protection : A laboratory coat or other suitable protective clothing is required to prevent skin contamination. princeton.edu

The integrity and safety of this compound during storage depend on maintaining specific conditions. Containers should be kept tightly closed in a dry, cool, and well-ventilated place. nih.govworksafe.qld.gov.au The recommended storage temperature is between 2°C and 8°C. sdrma.orgprinceton.eduservice.gov.uk Storing it away from incompatible materials such as strong oxidizing agents and bases is also crucial. amazonaws.com

Pouring or transferring flammable liquids like this compound can generate static electricity, which can serve as an ignition source. princeton.edu It is essential to take precautionary measures against static discharges. nih.govworksafe.qld.gov.au This includes ensuring that containers and equipment are properly bonded and grounded during transfer. ccohs.ca

All electrical equipment used in areas where this compound is handled or stored, including stirrers and heating mantles, should be spark-proof or explosion-proof. princeton.eduworksafe.qld.gov.au The use of non-sparking tools is also recommended to prevent accidental ignition. nih.govworksafe.qld.gov.au

Spill Management and Waste Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the chemical and prevent exposure or environmental release. worksafe.qld.gov.au For cleanup, all sources of ignition should be removed from the area. worksafe.qld.gov.au The spill should be soaked up with an inert absorbent material, such as vermiculite or sand. nih.govsolvents.org.uk The collected material should then be placed in a suitable, closed container for disposal. nih.gov

Waste disposal of this compound and materials contaminated with it must follow specific protocols for hazardous chemical waste. nih.gov As a halogenated organic compound, its waste must be segregated from non-halogenated solvent waste. ccohs.cacenmed.com Halogenated waste streams are typically sent for incineration at a licensed hazardous waste facility. cenmed.com It is crucial not to dispose of this chemical down the drain, as it is not miscible with water and can be toxic to aquatic life. sdrma.orgprinceton.eduworksafe.qld.gov.au Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.

Toxicological and Ecotoxicological Information (Limited to general statements as per exclusion)

This compound is classified as an irritant, causing potential irritation to the skin, eyes, and respiratory system upon contact or inhalation. princeton.edu General symptoms of overexposure to similar vapors may include headache, dizziness, and nausea. nih.gov

From an ecotoxicological perspective, while specific data for this compound is limited, related alkyl halides are noted to have potential for aquatic toxicity. worksafe.qld.gov.au The compound is not readily soluble in water and spillage is unlikely to penetrate soil, but it should not be released into the environment. nih.govworksafe.qld.gov.au

General Hazards of Haloalkanes

Haloalkanes, also known as alkyl halides, are alkanes containing one or more halogen substituents. While they are widely used in various commercial applications, including as flame retardants, refrigerants, and solvents, many are also recognized as serious pollutants and toxins. proquest.com Their chemical and physical properties contribute to their hazardous nature in research and environmental contexts.

Chemical Reactivity: Haloalkanes are characterized by their reactivity towards nucleophiles due to the polar carbon-halogen bond. proquest.com The carbon atom bonded to the halogen is electropositive, making it a target for electron-rich nucleophiles, leading to substitution and elimination reactions. proquest.comtandfonline.comwikipedia.orgrroij.com The reactivity of haloalkanes increases with the size of the halogen atom (I > Br > Cl > F), as the carbon-halogen bond strength decreases. wikipedia.org This reactivity is the basis for many of their hazardous effects, as they can act as alkylating agents, potentially reacting with biological macromolecules. proquest.com Bromoalkanes, in particular, are considered aggressive alkylating agents. lbl.gov

Flammability: Compared to their parent alkanes, haloalkanes are less flammable because they contain fewer carbon-hydrogen bonds. proquest.com Some are even used in fire extinguishers due to this property. proquest.comnih.gov However, this does not mean they are entirely non-flammable, and their flammability can be influenced by the specific halogen and the degree of halogenation.

Environmental Persistence: A significant environmental concern with haloalkanes is their persistence. Many halogenated compounds are resistant to breakdown by soil bacteria, leading to their accumulation in the environment. rroij.comnih.gov This persistence can lead to long-term contamination of soil and water. Furthermore, certain haloalkanes, particularly those containing chlorine and bromine, have been identified as threats to the ozone layer. proquest.comwikipedia.orgrroij.com When released into the atmosphere, they can be broken down by ultraviolet radiation, releasing halogen radicals that catalytically destroy ozone molecules. studymind.co.uk While some naturally occurring haloalkanes exist, anthropogenic sources are a major concern due to their potential toxicity and environmental impact. wikipedia.org

The following table summarizes the general hazards associated with haloalkanes:

| Hazard Type | Description | Key Factors Influencing Hazard |

| Chemical Reactivity | Act as alkylating agents, reacting with nucleophiles. This can lead to unwanted reactions and potential biological damage. proquest.com | Type of halogen (reactivity increases down the group: I > Br > Cl > F). wikipedia.org |

| Flammability | Generally less flammable than corresponding alkanes. proquest.com Some are used as fire extinguishants. proquest.comnih.gov | Number of C-H bonds (fewer C-H bonds lead to lower flammability). proquest.com |

| Environmental Persistence | Resistant to natural degradation processes, leading to long-term environmental contamination. rroij.comnih.gov | Strength of the carbon-halogen bond and overall molecular structure. |

| Ozone Depletion | Certain haloalkanes (containing Cl and Br) contribute to the depletion of the stratospheric ozone layer. proquest.comwikipedia.orgrroij.comstudymind.co.uk | Presence of chlorine or bromine atoms that can be released as radicals in the stratosphere. |

| Toxicity | Many haloalkanes are considered toxic and potential carcinogens. proquest.comrroij.com The level of toxicity can vary significantly depending on the specific compound. rroij.com | The specific halogen, the structure of the alkyl group, and the dose and duration of exposure. |

Systemic Effects and Organ Toxicity in Research Studies

In research settings, exposure to haloalkanes can lead to significant systemic effects and organ toxicity. Many haloalkanes are recognized as highly toxic and have been linked to a range of health issues, including cancer, reproductive disorders, and neurological damage. rroij.com

Hepatotoxicity (Liver Toxicity): The liver is a primary target organ for haloalkane toxicity. rroij.comrroij.com Carbon tetrachloride (CCl4) is a well-studied model for haloalkane-induced hepatotoxicity, causing effects such as fatty degeneration, fibrosis, and hepatocellular death. proquest.comtandfonline.comnih.gov

The mechanism of hepatotoxicity often involves the metabolic activation of the haloalkane by cytochrome P450 enzymes in the liver. proquest.comtandfonline.com This process can generate highly reactive free radicals, such as the trichloromethyl radical (•CCl3) from carbon tetrachloride. proquest.comtandfonline.com These free radicals can then initiate a cascade of damaging events:

Lipid Peroxidation: The free radicals can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. proquest.comtandfonline.comnih.gov This damages the integrity and function of mitochondrial, endoplasmic reticulum, and plasma membranes. proquest.comtandfonline.comnih.gov

Covalent Binding: The reactive metabolites can covalently bind to cellular macromolecules like proteins, lipids, and nucleic acids, impairing their function. proquest.comtandfonline.com

Disruption of Calcium Homeostasis: Damage to cell membranes can lead to a loss of cellular calcium sequestration and homeostasis, contributing to cell injury and death. proquest.comtandfonline.comnih.gov

The following table details the key events in haloalkane-induced hepatotoxicity, using carbon tetrachloride as an example:

| Mechanistic Step | Description | Consequence |

| Metabolic Activation | Cytochrome P450 enzymes in the liver metabolize the haloalkane, producing highly reactive free radicals (e.g., •CCl3 from CCl4). proquest.comtandfonline.com | Formation of reactive species that can initiate cellular damage. |

| Initiation of Lipid Peroxidation | Free radicals attack polyunsaturated fatty acids in cellular membranes, starting a chain reaction of lipid degradation. proquest.comtandfonline.comnih.gov | Damage to membrane structure and function, leading to increased permeability. proquest.comtandfonline.comnih.gov |

| Covalent Binding to Macromolecules | Reactive metabolites bind to essential cellular components like proteins, lipids, and DNA. proquest.comtandfonline.com | Impairment of crucial cellular processes, including lipid metabolism and protein synthesis. proquest.comtandfonline.com |

| Disruption of Calcium Homeostasis | Membrane damage leads to an inability of the cell to regulate intracellular calcium levels. proquest.comtandfonline.comnih.gov | Further contribution to cell damage and eventual cell death. proquest.comtandfonline.comnih.gov |

Other Systemic Effects: Besides the liver, other organ systems can also be affected by haloalkane exposure. Research has linked some haloalkanes to neurological disorders and reproductive problems. rroij.com Their ability to bioaccumulate in the food chain poses a risk of chronic exposure and long-term health effects. rroij.comrroij.com

Environmental Release Avoidance

Given the potential hazards of haloalkanes, preventing their release into the environment from research laboratories is of paramount importance. A comprehensive approach to environmental management should be implemented, focusing on pollution prevention and waste minimization. epa.govepa.gov

Pollution Prevention Strategies: The core principle of pollution prevention is to reduce or eliminate the generation of hazardous waste at the source. epa.govepa.gov In a laboratory setting, this can be achieved through several practices:

Source Reduction:

Microscale Experiments: Reducing the scale of experiments minimizes the quantity of chemicals used and, consequently, the amount of waste generated. osu.edu

Careful Purchasing: Ordering only the necessary amounts of chemicals prevents the accumulation of excess and potentially expired substances. osu.edu

Substitution:

Less Hazardous Alternatives: Whenever possible, substituting hazardous haloalkanes with less toxic or non-halogenated solvents should be a priority. osu.edu

Process Modification:

Reuse and Recycling: Spent solvents can sometimes be reused for initial cleaning steps, and some laboratories may have the capability for solvent redistillation. osu.edu

Proper Waste Management: When the use of haloalkanes is unavoidable, proper management of the resulting waste is crucial to prevent environmental release.

Segregation: Hazardous waste containing haloalkanes must be segregated from non-hazardous waste to ensure proper disposal. osu.edu

Labeling and Storage: All waste containers must be clearly labeled with their contents and stored in a designated, safe location. osu.edu

Emergency Preparedness: Laboratories should have clear procedures and necessary equipment to contain and clean up any accidental spills to prevent release into the environment. lbl.gov

The following table outlines key strategies for avoiding the environmental release of haloalkanes from research laboratories:

| Strategy Category | Specific Action | Rationale |

| Source Reduction | Implement microscale experiments and purchase only the required amount of chemicals. osu.edu | Reduces the volume of hazardous waste generated at the source. |

| Substitution | Replace hazardous haloalkanes with less toxic or non-halogenated alternatives where feasible. osu.edu | Eliminates the hazard at its root, preventing the generation of persistent and toxic waste. |

| Process Modification | Reuse solvents for preliminary cleaning or consider in-lab distillation for recycling. osu.edu | Minimizes the overall volume of waste that requires disposal. |

| Waste Management | Properly segregate, label, and store all hazardous waste containing haloalkanes. osu.edu | Ensures that hazardous materials are handled and disposed of in accordance with regulations, preventing environmental contamination. |

| Emergency Response | Develop and practice spill response procedures and maintain appropriate spill kits. lbl.gov | Prepares the laboratory to effectively manage accidental releases, minimizing their environmental impact. |

By implementing these environmental and safety protocols, research laboratories can significantly mitigate the risks associated with the use of this compound and other haloalkanes.

Conclusion and Future Research Directions

Summary of Current Research Landscape

1-Bromo-5-methylhexane has established itself as a valuable building block in organic synthesis. The current research landscape is primarily characterized by its application as a precursor for various functionalized molecules. Its most prominent role is in the formation of Grignard reagents, specifically (5-methylhexyl)magnesium bromide, which serves as a potent nucleophile for creating new carbon-carbon bonds. iitk.ac.in This reactivity is fundamental to its use in the synthesis of more complex molecular architectures.

Furthermore, this compound is utilized in alkylation reactions, where the 5-methylhexyl moiety is introduced into a target molecule. This is particularly evident in the synthesis of specialized organic materials and pharmaceutical intermediates. guidechem.comcore.ac.uk Research has demonstrated its utility in creating precursors for compounds like pheromones and attractants. biosynth.com The branched isoheptyl structure provided by this reagent is significant in tuning the physical properties, such as lipophilicity, of the final products. While not as extensively studied as simpler alkyl halides, its unique branched structure offers specific advantages in contexts where steric bulk and altered solubility are desired.

Emerging Research Areas involving this compound

An important emerging field for this compound and its isomers is the synthesis of advanced materials, particularly liquid crystals. google.comajchem-a.comresearchgate.net The incorporation of branched alkyl chains, such as the 5-methylhexyl group, into the molecular structure of potential liquid crystals can significantly influence their mesomorphic properties. ajchem-a.comresearchgate.net These chains can disrupt simple packing arrangements, leading to the formation of desirable bent-core or "banana-shaped" liquid crystal phases, which are of interest for their unique ferroelectric and electro-optic properties. rsc.orgaps.org Future work will likely focus on the systematic incorporation of this and related branched alkyl bromides into various mesogenic cores to fine-tune transition temperatures and phase behaviors for applications in next-generation displays and optical devices. rsc.org

Another developing area is its use in the synthesis of organic semiconductors. core.ac.uk The alkyl side chains on semiconductor molecules are crucial for controlling solubility, thin-film morphology, and charge transport properties. The 5-methylhexyl group, when attached to a conjugated core, can modify the intermolecular packing and electronic coupling. core.ac.uk Research into novel benzothieno[3,2-b] guidechem.combenzothiophene (BTBT) derivatives has utilized this compound to synthesize materials with tailored solid-state properties for potential use in organic thin-film transistors. core.ac.uk

Challenges and Opportunities in Synthetic and Mechanistic Studies

A primary challenge in reactions involving this compound is controlling selectivity, particularly in Grignard reagent formation and subsequent reactions. The mechanism of Grignard reagent formation proceeds via a radical pathway, which can be sensitive to solvent effects and the presence of impurities. iitk.ac.inresearchgate.net In complex substrates, side reactions or rearrangements, though less common for primary halides, must be considered. Mechanistic studies, particularly those using "radical clock" substrates, have helped to elucidate the complexities of these reactions, revealing the influence of solvents and additives like magnesium bromide on reaction pathways and product distribution. researchgate.netrsc.org

There is an opportunity for developing more efficient and "green" synthetic protocols. This includes exploring catalytic methods that avoid the stoichiometric use of magnesium, potentially using alternative organometallic reagents or photocatalytic approaches for C-C bond formation. Furthermore, detailed kinetic and mechanistic investigations into the nucleophilic substitution and coupling reactions of this compound can lead to a better prediction of reactivity and optimization of reaction conditions, especially in complex syntheses. walisongo.ac.id Understanding how the branched alkyl chain influences transition states and reaction rates compared to its linear or more hindered isomers presents a rich area for physical organic chemistry research.

Potential for Novel Applications and Derivatives

The potential for this compound extends to the creation of a diverse range of derivatives with novel applications. Its role as a lipophilic building block is valuable in medicinal chemistry for the synthesis of new drug candidates. By incorporating the 5-methylhexyl group, researchers can modulate the pharmacokinetic properties of a lead compound, potentially improving membrane permeability and metabolic stability.

Moreover, the synthesis of novel surfactants and polymers containing the 5-methylhexyl group is a promising avenue. The branched structure can impact the critical micelle concentration and surface tension of surfactants, as well as the thermal and mechanical properties of polymers. There is also potential in the field of agrochemicals, where it could be used to synthesize new pesticides or pheromones with optimized environmental persistence and biological activity. biosynth.com The creation of chiral derivatives, starting from or leading to optically active versions of this compound, opens the door to asymmetric synthesis, allowing for the production of enantiomerically pure compounds for pharmacology and materials science. google.com

常见问题

Q. What are the optimal synthetic routes for preparing 1-bromo-5-methylhexane with high purity?

The synthesis of this compound (CAS 35354-37-1) often involves nucleophilic substitution. A validated protocol uses lithium bromide (LiBr) in N,N-dimethylformamide (DMF) at 45°C for 3 hours, followed by extraction with diethyl ether. Key parameters include stoichiometric control (e.g., 72 mmol LiBr per 24.4 mmol substrate) and temperature stability to minimize side reactions like elimination . Purity is confirmed via GC-MS or NMR, with residual solvent removal via vacuum distillation.

Q. How can researchers ensure accurate characterization of this compound in novel syntheses?

For new compounds, provide full spectroscopic data (e.g., H NMR, C NMR) and chromatographic purity (>95% by GC). For known compounds like this compound, cross-validate spectral peaks with literature databases (e.g., PubChem CID 520726). Report boiling points, molecular weight (179.10 g/mol), and InChI key (XAOFMTDKQYEOES-UHFFFAOYSA-N) to aid reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is a halogenated alkane with potential skin/eye irritancy. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, wash with soap/water (skin) or move to fresh air (inhalation). Store at 4°C in airtight containers, avoiding incompatible materials like strong bases .

Advanced Research Questions

Q. How can computational tools enhance retrosynthetic planning for derivatives of this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose one-step routes for analogs. For example, this compound’s structure (C7H15Br) allows predictive modeling of alkylation or cross-coupling reactions. Prioritize routes with high feasibility scores (e.g., relevance heuristic >0.85) and validate with empirical data .

Q. How should researchers address contradictions in spectroscopic data for structurally similar brominated alkanes?

Discrepancies (e.g., H NMR shifts between this compound and 1-bromo-3,5-dimethylcyclohexane) require comparative analysis. Use high-resolution MS to confirm molecular formulas and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. Cross-reference with crystallographic data (e.g., CCDC entries) if available .

Q. What methodologies enable the application of this compound in bioactive molecule design?

As a versatile alkylating agent, this compound can introduce hydrophobic chains into pharmacophores. For instance, it serves as a precursor in drug candidates targeting lipid-binding proteins. Optimize reaction yields using phase-transfer catalysts (e.g., TBAB) in biphasic systems and monitor bioactivity via in vitro assays (e.g., cytotoxicity screening) .

Data Presentation and Reproducibility

Q. What standards should be followed when reporting experimental procedures for bromoalkane synthesis?

Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Describe methods in sufficient detail for replication, including solvent volumes, reaction times, and purification steps.

- For multi-step syntheses, provide supplementary data (e.g., chromatograms, spectral copies) in SI files.

- Cite analogous protocols (e.g., LiBr/DMF conditions) to contextualize novelty .

Q. How can researchers mitigate bias when interpreting conflicting data in halogenated compound studies?

Implement triangulation: Combine experimental results (e.g., reaction yields), computational predictions (e.g., DFT calculations), and literature benchmarks. For peer review, pre-register hypotheses and share raw data via repositories like Zenodo to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。